N-(7-Oxadecyl)deoxynojirimycin can be synthesized from 1-deoxynojirimycin (dNM) as a starting material. The synthesis involves the incorporation of a single oxygen atom at position seven in the N-decyl side chain of dNM. This specific modification has been found to increase the therapeutic ratio of the compound, indicating an improved balance between its inhibitory activity and toxicity [, , , ].
Mechanism of Action
This inhibition leads to the retention of glucose residues on N-linked glycans, altering the normal processing and trafficking of glycoproteins [, , , ].
Applications
Glycobiology Research: N-(7-Oxadecyl)deoxynojirimycin is a valuable tool in studying N-linked glycosylation pathways and investigating the roles of specific glycan structures in various cellular processes [, ].
Antiviral Research: The antiviral potential of N-(7-Oxadecyl)deoxynojirimycin has been explored, particularly against viruses that rely on N-linked glycosylation for their replication and infectivity. Studies have shown that N-(7-Oxadecyl)-dNM can inhibit HIV-1-induced syncytia formation in vitro [, , ].
Immunosuppressive Research: The ability of N-(7-Oxadecyl)deoxynojirimycin to modulate immune responses has sparked interest in its potential as an immunosuppressive agent. Notably, research indicates that N-(7-Oxadecyl)-dNM can inhibit lymphocyte proliferation in vitro [, , ]. Additionally, in vivo studies have shown it to reduce adjuvant-induced arthritis in rats [, ].
Related Compounds
1-Deoxynojirimycin (DNJ)
Compound Description: 1-Deoxynojirimycin (DNJ) is a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. It is a naturally occurring iminosugar found in various plants and microorganisms. DNJ has been studied for its potential therapeutic applications in the treatment of diabetes, viral infections, and lysosomal storage disorders [, , ].
Relevance: 1-Deoxynojirimycin (DNJ) is the parent compound of N-(7-Oxadecyl)deoxynojirimycin. N-(7-Oxadecyl)deoxynojirimycin is a N-alkylated derivative of DNJ, where a 7-oxadecyl chain is attached to the nitrogen atom of DNJ [, , ]. This modification significantly impacts the compound's lipophilicity and, consequently, its cellular uptake and biological activity.
N-Decyl-1-deoxynojirimycin (N-decyl-dNM)
Relevance: N-Decyl-1-deoxynojirimycin is structurally similar to N-(7-Oxadecyl)deoxynojirimycin. Both compounds are N-alkylated derivatives of DNJ, and both possess a long alkyl chain attached to the nitrogen atom. The key difference lies in the presence of an oxygen atom within the alkyl chain of N-(7-Oxadecyl)deoxynojirimycin, distinguishing it as an oxygen-substituted analogue of N-Decyl-1-deoxynojirimycin [, ]. This seemingly minor structural difference significantly affects the compound's lipophilicity and overall therapeutic profile.
N-(3-Oxadecyl)-dNM
Compound Description: N-(3-Oxadecyl)-dNM is another oxygen-substituted analogue of N-decyl-dNM. It incorporates an oxygen atom at the third position of the alkyl chain [, ]. This compound has been found to be less active as an α-glucosidase inhibitor compared to N-(7-Oxadecyl)deoxynojirimycin and exhibits toxicity towards HepG2 cells at higher concentrations.
Relevance: N-(3-Oxadecyl)-dNM is structurally related to N-(7-Oxadecyl)deoxynojirimycin, both being oxygen-substituted analogues of N-decyl-dNM. The crucial difference lies in the position of the oxygen atom within the alkyl chain. This difference in the position of oxygen substitution highlights the importance of structural features in determining the biological activity and toxicity of N-alkylated DNJ derivatives [, ]. The superior profile of N-(7-Oxadecyl)deoxynojirimycin underscores the significance of the oxygen atom's position within the alkyl chain in influencing the compound's overall therapeutic potential.
Compound Description: This compound is an N-alkylated DNJ derivative where the alkyl chain contains three oxygen atoms, making it a more hydrophilic analogue compared to N-decyl-dNM []. It exhibits enhanced inhibitory properties in permeabilized cells, suggesting improved cellular uptake due to its increased hydrophilicity.
Relevance: N-(7,10,13-Trioxatetradecyl)-dNM and N-(7-Oxadecyl)deoxynojirimycin are both part of a series of DNJ derivatives designed to optimize the compound's properties by incorporating oxygen atoms into the alkyl chain []. While N-(7-Oxadecyl)deoxynojirimycin has a single oxygen substitution, N-(7,10,13-Trioxatetradecyl)-dNM represents a more hydrophilic variant with three oxygen atoms in the alkyl chain. This comparison highlights the strategy of modulating the lipophilicity and cellular uptake of these derivatives by systematically varying the number and position of oxygen atoms within the alkyl chain.
Compound Description: This DNJ derivative is another example of a more hydrophilic analogue containing three oxygen atoms within the alkyl chain []. It shows inhibitory activity in permeabilized cells but not in intact cells, suggesting that cellular uptake is a limiting factor for its activity.
Relevance: Similar to N-(7,10,13-Trioxatetradecyl)-dNM, this compound further illustrates the exploration of multiple oxygen substitutions within the alkyl chain of N-alkylated DNJ derivatives to optimize their properties []. Comparing N-(3,6,9-Trioxadecyl)-dNM to N-(7-Oxadecyl)deoxynojirimycin underscores the importance of carefully evaluating the number and position of oxygen atoms to balance lipophilicity, cellular uptake, and ultimately, biological activity.
ManNH2α1,2Glc
Compound Description: This is a disaccharide aminosugar that acts as an α-glucosidase I inhibitor [, ]. It exhibits an IC50 value of 15.7 μM, indicating a moderate inhibitory potency compared to other related compounds.
Relevance: While structurally different from the N-alkylated DNJ series, ManNH2α1,2Glc shares the same target enzyme as N-(7-Oxadecyl)deoxynojirimycin, α-glucosidase I [, ]. This comparison highlights the diversity of chemical structures capable of inhibiting the same enzyme target. It also emphasizes that while N-alkylated DNJ derivatives are a prominent class of α-glucosidase inhibitors, other chemical scaffolds can also exhibit inhibitory activity against these enzymes.
6-O-Butanoyl Castanospermine
Compound Description: This compound, also known as Celgosivir, is a castanospermine derivative that acts as an α-glucosidase inhibitor []. It has shown antiviral activity against dengue virus infection and is currently under investigation for its therapeutic potential against various viral infections.
Relevance: 6-O-Butanoyl Castanospermine exemplifies a different class of α-glucosidase inhibitors compared to N-(7-Oxadecyl)deoxynojirimycin, highlighting the existence of structurally diverse compounds capable of targeting this enzyme family []. This comparison underscores the importance of exploring different chemical scaffolds and structural motifs when developing new and more effective α-glucosidase inhibitors.
Relevance: N-Butyl-1-deoxynojirimycin represents a closely related analogue of N-(7-Oxadecyl)deoxynojirimycin. Both compounds are N-alkylated derivatives of DNJ and share similar mechanisms of action as α-glucosidase inhibitors [, ]. The key structural difference lies in the length and composition of the alkyl chain attached to the nitrogen. While N-(7-Oxadecyl)deoxynojirimycin possesses a longer 7-oxadecyl chain, N-butyl-DNJ has a shorter butyl chain. This difference in alkyl chain length affects their physicochemical properties and potentially their pharmacological profiles.
N-Nonyl-deoxynojirimycin (NN-DNJ)
Compound Description: N-Nonyl-deoxynojirimycin is a potent α-glucosidase inhibitor that exhibits antiviral activity against various viruses, including dengue virus and HIV [, , ]. This compound has been explored for its potential as a therapeutic agent for treating viral infections and lysosomal storage disorders.
Relevance: N-Nonyl-deoxynojirimycin, like N-(7-Oxadecyl)deoxynojirimycin, is an example of an N-alkylated DNJ derivative, highlighting the structural diversity within this class of α-glucosidase inhibitors [, , ]. They share a common core structure but differ in the length and composition of their N-alkyl chains. While N-(7-Oxadecyl)deoxynojirimycin has a 7-oxadecyl chain, NN-DNJ possesses a nonyl chain, lacking an oxygen atom.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.